molecular formula C17H24ClFN2O3 B114145 4-Fluoroeticlopride CAS No. 140161-12-2

4-Fluoroeticlopride

Cat. No. B114145
M. Wt: 358.8 g/mol
InChI Key: YTQYESASLXVXHN-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoroeticlopride is a chemical compound that is used in scientific research to study the dopamine D2 receptor in the brain. It is a derivative of eticlopride, which is a selective dopamine D2 receptor antagonist. 4-Fluoroeticlopride has a fluorine atom attached to the phenyl ring of the eticlopride molecule, which enhances its binding affinity to the dopamine D2 receptor.

Mechanism Of Action

4-Fluoroeticlopride binds to the dopamine D2 receptor with high affinity and selectivity. It acts as a competitive antagonist, blocking the binding of dopamine to the receptor. This leads to a decrease in the activation of the dopamine D2 receptor signaling pathway, which results in a decrease in dopamine-mediated neurotransmission.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluoroeticlopride depend on the dose and duration of exposure. In general, 4-Fluoroeticlopride has been shown to decrease dopamine-mediated neurotransmission in the brain. This can lead to changes in behavior, mood, and movement. In animal studies, 4-Fluoroeticlopride has been shown to induce catalepsy, a state of immobility and rigidity.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluoroeticlopride in lab experiments include its high affinity and selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopamine-mediated neurotransmission. Additionally, 4-Fluoroeticlopride is relatively stable and easy to synthesize.
The limitations of using 4-Fluoroeticlopride in lab experiments include its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound. Additionally, 4-Fluoroeticlopride may not be suitable for studying other aspects of dopamine signaling, such as dopamine release or uptake.

Future Directions

Possible future directions for research on 4-Fluoroeticlopride include:
1. Studying the effects of chronic exposure to 4-Fluoroeticlopride on dopamine-mediated neurotransmission and behavior.
2. Investigating the potential therapeutic applications of 4-Fluoroeticlopride in neurological and psychiatric disorders.
3. Developing new derivatives of 4-Fluoroeticlopride with enhanced affinity and selectivity for the dopamine D2 receptor.
4. Using 4-Fluoroeticlopride in combination with other compounds to study complex interactions between neurotransmitter systems.
5. Developing new methods for administering 4-Fluoroeticlopride, such as microinjection or transdermal delivery, to improve its utility in lab experiments.
In conclusion, 4-Fluoroeticlopride is a valuable tool for studying the dopamine D2 receptor in the brain. Its high affinity and selectivity make it a useful compound for manipulating dopamine-mediated neurotransmission. However, caution should be taken when handling and administering 4-Fluoroeticlopride, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-Fluoroeticlopride involves the reaction of eticlopride with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is purified by column chromatography or recrystallization.

Scientific Research Applications

4-Fluoroeticlopride is used in scientific research to study the dopamine D2 receptor in the brain. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of mood, motivation, reward, and movement. Dysfunction of the dopamine D2 receptor has been implicated in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

CAS RN

140161-12-2

Product Name

4-Fluoroeticlopride

Molecular Formula

C17H24ClFN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide

InChI

InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1

InChI Key

YTQYESASLXVXHN-RYUDHWBXSA-N

Isomeric SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl

SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl

Other CAS RN

140161-12-2

synonyms

3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide
4-fluoroeticlopride

Origin of Product

United States

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